Benzo[c]phenanthren-5-ylboronic acid
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Overview
Description
Benzo[c]phenanthren-5-ylboronic acid is an organoboron compound with the molecular formula C18H13BO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]phenanthren-5-ylboronic acid typically involves the borylation of haloarenes. One common method is the photoinduced borylation of haloarenes, which provides boronic acids and boronic esters under metal- and additive-free conditions . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzo[c]phenanthren-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas in the presence of Raney nickel.
Substitution: Bromine in an inert solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Benzo[c]phenanthren-5-ylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzo[c]phenanthren-5-ylboronic acid in chemical reactions involves the formation of tetracoordinate boron intermediates. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Anthracenylboronic acid
Comparison: Benzo[c]phenanthren-5-ylboronic acid is unique due to its polycyclic aromatic structure, which imparts distinct reactivity and stability compared to simpler boronic acids like phenylboronic acid. Its larger aromatic system can influence the electronic properties and steric effects in chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C18H13BO2 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
benzo[c]phenanthren-5-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,20-21H |
InChI Key |
QIXXMBYCFDAKNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14)(O)O |
Origin of Product |
United States |
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